molecular formula C26H21N3 B297145 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

カタログ番号 B297145
分子量: 375.5 g/mol
InChIキー: RPWOGVAANZYPMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline (ADMQ) is a novel organic compound with a unique structure and potential applications in scientific research. ADMQ belongs to the class of pyrazoloquinazolines, which have been extensively studied due to their diverse biological activities. ADMQ has shown promising results in various biological assays and has the potential to be used as a tool for studying biochemical and physiological processes.

作用機序

The mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline acts by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been found to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to modulate the expression of various genes involved in inflammation and immune responses.

実験室実験の利点と制限

One advantage of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its unique structure, which allows for the development of new analogs with potentially improved biological activity. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its low solubility in aqueous solutions, which may limit its use in certain biological assays.

将来の方向性

There are several future directions for research on 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is the development of new analogs with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and its analogs. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and immune responses. Finally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be tested in animal models to evaluate its potential as a therapeutic agent for various diseases.

合成法

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step reaction sequence. The first step involves the condensation of anthracene-9-carboxaldehyde with 3,4-dimethylaniline to form the corresponding imine. The imine is then reduced using sodium borohydride to afford the amine intermediate. The amine intermediate is then treated with 3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst to form 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

科学的研究の応用

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has exhibited antimicrobial activity against various bacterial strains.

特性

分子式

C26H21N3

分子量

375.5 g/mol

IUPAC名

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C26H21N3/c1-16-8-7-13-22-23-14-17(2)28-29(23)26(27-25(16)22)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-15,26,28H,1-2H3

InChIキー

RPWOGVAANZYPMX-UHFFFAOYSA-N

異性体SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

正規SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。